Oxetane-3-carbonyl chloride Oxetane-3-carbonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18719418
InChI: InChI=1S/C4H5ClO2/c5-4(6)3-1-7-2-3/h3H,1-2H2
SMILES:
Molecular Formula: C4H5ClO2
Molecular Weight: 120.53 g/mol

Oxetane-3-carbonyl chloride

CAS No.:

Cat. No.: VC18719418

Molecular Formula: C4H5ClO2

Molecular Weight: 120.53 g/mol

* For research use only. Not for human or veterinary use.

Oxetane-3-carbonyl chloride -

Specification

Molecular Formula C4H5ClO2
Molecular Weight 120.53 g/mol
IUPAC Name oxetane-3-carbonyl chloride
Standard InChI InChI=1S/C4H5ClO2/c5-4(6)3-1-7-2-3/h3H,1-2H2
Standard InChI Key SJROKWJOHHGXEO-UHFFFAOYSA-N
Canonical SMILES C1C(CO1)C(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Oxetane-3-carbonyl chloride consists of an oxetane ring—a strained four-membered cyclic ether—with a carbonyl chloride (-COCl) group attached to the third carbon (Figure 1). The IUPAC name oxetane-3-carbonyl chloride reflects this substitution pattern, while its Standard InChIKey (SJROKWJOHHGXEO-UHFFFAOYSA-N) provides a unique identifier for its stereoelectronic configuration. The compound’s planar oxetane ring exhibits bond angles deviating from ideal tetrahedral geometry (e.g., 88.8°–92.4°), as observed in related oxetane derivatives .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC4H5ClO2\text{C}_4\text{H}_5\text{ClO}_2
Molecular Weight120.53 g/mol
CAS Number1637758-08-7
GHS Hazard StatementsH314, H226

Synthesis and Manufacturing Processes

Oxidation of 3-Hydroxymethyl-Oxetanes

A patent by US4824975A details the oxidation of 3-hydroxymethyl-oxetanes to carboxylic acids using oxygen or air in alkaline media over palladium/platinum catalysts . While this method targets carboxylic acids, analogous pathways may apply to oxetane-3-carbonyl chloride via chlorination of intermediate alcohols or acids. For example, treating 3-hydroxymethyl-oxetane with thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) could yield the carbonyl chloride, though specific protocols remain undocumented in open literature .

Optimized Reaction Conditions

Key parameters for related syntheses include:

  • Temperature: 0–80°C

  • Catalyst: 5% Pd/C with Bi(NO3_3)3_3 activators

  • Solvent: Aqueous NaOH or methanol

Example Synthesis (Hypothetical)

  • Oxidation: 3-Hydroxymethyl-oxetane → 3-Carboxylic acid (using O2_2, Pd/C) .

  • Chlorination: 3-Carboxylic acid + PCl5\text{PCl}_5 → Oxetane-3-carbonyl chloride.

Reactivity and Chemical Behavior

Nucleophilic Substitution

The carbonyl chloride group undergoes nucleophilic acyl substitution, enabling reactions with:

  • Amines: To form amides (e.g., pharmaceutical intermediates).

  • Alcohols: Producing esters for polymer applications.

  • Grignard Reagents: Generating ketones after hydrolysis.

Ring-Opening Reactions

The strained oxetane ring may participate in ring-opening polymerizations or cross-coupling reactions. For instance, treatment with nucleophiles like water or amines could yield γ-amino alcohols or ethers, though experimental evidence is limited .

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

Oxetane derivatives are prized for their metabolic stability and bioavailability. The carbonyl chloride’s reactivity facilitates the synthesis of:

  • Antiviral Agents: Via amide couplings.

  • Kinase Inhibitors: Through esterification or ureation .

Energetic Materials

3-Oximinooxetane, a precursor to nitro- and amino-oxetanes, is synthesized from hydroxylamine and carbonyl compounds . Oxetane-3-carbonyl chloride could serve as a precursor in tandem oxidation-nitration reactions to produce geminal dinitro compounds for explosives or propellants .

DerivativeApplication
3-NitrooxetaneHigh-energy oxidizers
3,3-DinitrooxetaneExplosive formulations
Hazard StatementDescription
H314Causes severe skin burns/eye damage
H226Flammable liquid/vapor

Future Research Directions

  • Synthetic Methodology: Developing catalytic, asymmetric routes to enantiomerically pure derivatives.

  • Polymer Chemistry: Exploring ring-opening metathesis polymerization (ROMP) for high-performance thermoplastics.

  • Energetic Materials: Optimizing nitration protocols for higher yields and stability .

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